molecular formula C4H9ClO4S2 B1523770 3-Methanesulfonylpropane-1-sulfonyl chloride CAS No. 72315-12-9

3-Methanesulfonylpropane-1-sulfonyl chloride

Cat. No. B1523770
CAS RN: 72315-12-9
M. Wt: 220.7 g/mol
InChI Key: RHDSTZIBQYMBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methanesulfonylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H9ClO4S2 and a molecular weight of 220.69 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Methanesulfonylpropane-1-sulfonyl chloride is represented by the InChI code: 1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3 . The compound has a melting point of 62-65°C .


Physical And Chemical Properties Analysis

3-Methanesulfonylpropane-1-sulfonyl chloride is a powder with a melting point of 62-65°C . It has a molecular weight of 220.7 g/mol and a molecular formula of C4H9ClO4S2 .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of related compounds such as methane sulfonyl chloride has been studied through electron diffraction, revealing detailed geometrical parameters like bond lengths and angles. These structural insights are fundamental for understanding the chemical reactivity and potential applications of sulfonyl chlorides in various fields, including material science and organic synthesis (Hargittai & Hargittai, 1973).

Spectroscopy and Reactivity

The electronic absorption spectrum of methanesulphenyl chloride, a compound related to 3-methanesulfonylpropane-1-sulfonyl chloride, has been reported, providing essential data for understanding its chemical behavior and reactivity, particularly in reactions across carbon-carbon double bonds. Such spectroscopic data are crucial for designing new chemical reactions and materials (White, 1969).

Asymmetric Synthesis

Research on asymmetric radical reactions catalyzed by ruthenium complexes has shown the potential for creating optically active compounds using sulfonyl chloride derivatives. This application is vital for developing new pharmaceuticals and agrochemicals with precise chiral control (Kameyama & Kamigata, 1989).

Organic Synthesis

In organic synthesis, the reaction of methanesulfonyl chloride with various organic substrates has been explored for synthesizing complex molecules, including those with potential biological activities. Such reactions are instrumental in developing new drugs and materials with specific functional properties (Upadhyaya et al., 1997).

Microbial Metabolism

The microbial metabolism of methanesulfonic acid, a product of methanesulfonyl chloride hydrolysis, highlights the ecological significance of sulfonyl compounds in the biogeochemical cycling of sulfur. Understanding how microorganisms metabolize these compounds can inform environmental management and bioremediation strategies (Kelly & Murrell, 1999).

Energy Storage

Methanesulfonyl chloride, when used in ionic liquids, has been studied for its electrochemical properties, such as in the reversible intercalation of sodium into vanadium pentoxide. This research is relevant for developing advanced batteries and energy storage technologies (Su, Winnick, & Kohl, 2001).

Safety And Hazards

The compound is classified as dangerous with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methylsulfonylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO4S2/c1-10(6,7)3-2-4-11(5,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDSTZIBQYMBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methanesulfonylpropane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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